molecular formula C18H24N2O B1385311 N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine CAS No. 1038257-59-8

N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

Cat. No. B1385311
CAS RN: 1038257-59-8
M. Wt: 284.4 g/mol
InChI Key: NYNMUKFRSYRCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-4-(Pentyloxy)benzylmethanamine” is a chemical compound used for proteomics research . It has a molecular formula of C18H24N2O and a molecular weight of 284.4 .

Scientific Research Applications

Chemical Structure and Synthesis

  • Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine : A scaffold designed to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).
  • N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis : Synthesis method developed for this compound, showcasing its chemical synthesis process (Bommeraa et al., 2019).

Ligand and Receptor Interaction

  • Synthesis,structure,and spectra studies of N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine : Investigation of the photophysical behaviors of a polydentate ligand related to N-4-(Pentyloxy)benzylmethanamine (Ping-hua, 2010).

Catalytic Applications

  • Synthesis of unsymmetrical NCN′ and PCN pincer palladacycles : Details on catalytic applications of compounds related to N-4-(Pentyloxy)benzylmethanamine (Roffe et al., 2016).

Antitumor Potential

  • One-pot, four-component synthesis of novel cytotoxic agents 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines : Evaluation of the anti-tumor potential of related compounds (Ramazani et al., 2014).

Antidepressant-like Activity

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine : Investigation of derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity (Sniecikowska et al., 2019).

Fungicidal Activity

  • Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines : Study on fungicidal activity of related compounds (Kuzenkov et al., 2019).

Anticonvulsant Agents

  • Synthesis and characterization of some heterocyclic schiff bases: potential anticonvulsant agents : Research on schiff bases of 3-aminomethyl pyridine, related to the chemical structure of interest, for anticonvulsant activity (Pandey et al., 2011).

Photocytotoxicity in Red Light

  • Iron(III) catecholates for cellular imaging and photocytotoxicity in red light : Study on iron(III) complexes with ligands related to N-4-(Pentyloxy)benzylmethanamine for photocytotoxicity (Basu et al., 2014).

Histamine H3 Receptor Antagonists

  • A new class of diamine-based human histamine H3 receptor antagonists : Synthesis and screening of 4-(aminoalkoxy)benzylamines, showcasing potential receptor interaction properties (Apodaca et al., 2003).

These studies collectively demonstrate the diverse applications of compounds related to N-4-(Pentyloxy)benzylmethanamine in areas such as chemical synthesis, ligand-receptor interactions, catalytic applications, antitumor and antidepressant activities, fungicidal properties, anticonvulsant potential, photocytotoxicity, and receptor antagonism.

properties

IUPAC Name

1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMUKFRSYRCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Reactant of Route 5
Reactant of Route 5
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine
Reactant of Route 6
Reactant of Route 6
N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.